![molecular formula C14H18N4O2 B2590292 1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one CAS No. 2361759-87-5](/img/structure/B2590292.png)
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining a diazoloimidazole ring with a piperidine moiety and a propenone group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 1,3-Dihydro-1-(1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl)-2H-imidazo[4,5-b]pyridin-2-one
Uniqueness
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one stands out due to its unique combination of a diazoloimidazole ring with a piperidine moiety and a propenone group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
IUPAC Name |
1-[4-(2,3-dihydroimidazo[1,2-a]imidazole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-12(19)16-6-3-11(4-7-16)13(20)18-10-9-17-8-5-15-14(17)18/h2,5,8,11H,1,3-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVNHUJPGCZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN3C2=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2590211.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)
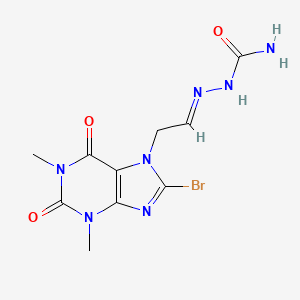
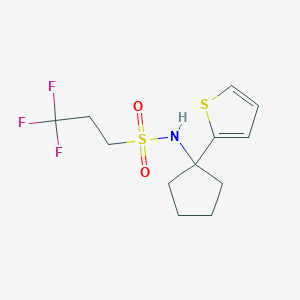
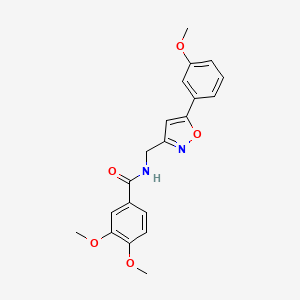
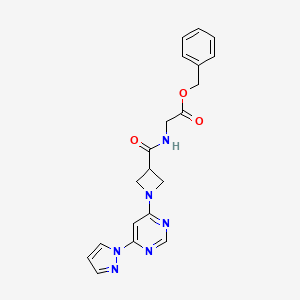
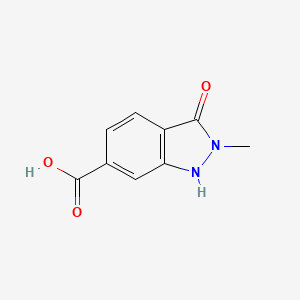
![2-(benzylsulfanyl)-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2590221.png)
![11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2590222.png)


![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
![N-(2-chloro-4-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2590231.png)
